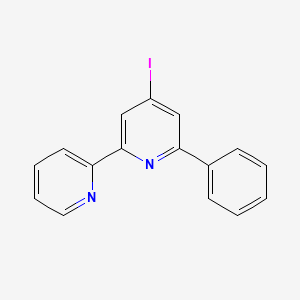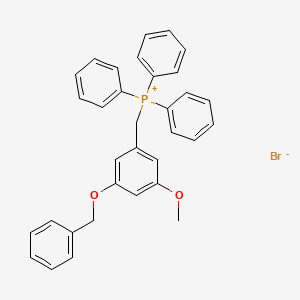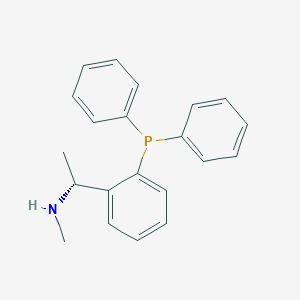
(R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine typically involves the reaction of ®-1-(2-bromophenyl)-N-methylethan-1-amine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions with alkyl halides produce N-alkylated derivatives .
科学研究应用
®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Applied in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Similar Compounds
- ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
What sets ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine apart from similar compounds is its high enantioselectivity and stability when forming complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where chiral purity is crucial .
属性
分子式 |
C21H22NP |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
(1R)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m1/s1 |
InChI 键 |
FDKXFWNTWXDTPN-QGZVFWFLSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
规范 SMILES |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


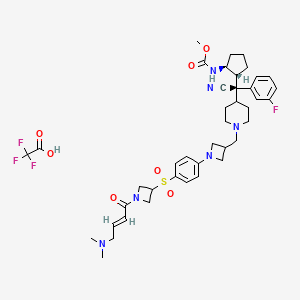
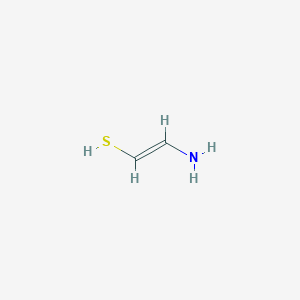
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
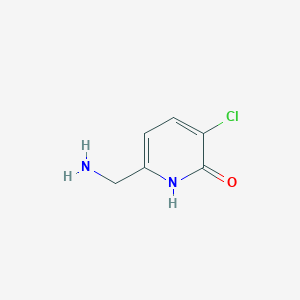
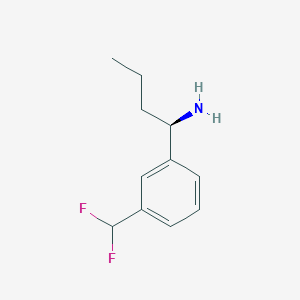
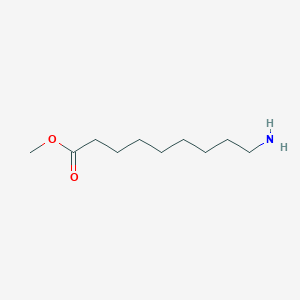
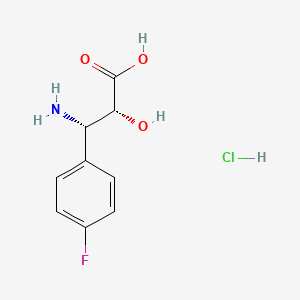
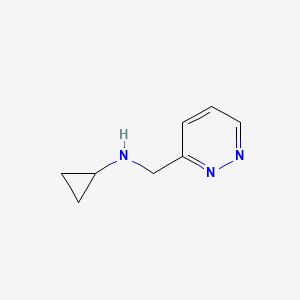
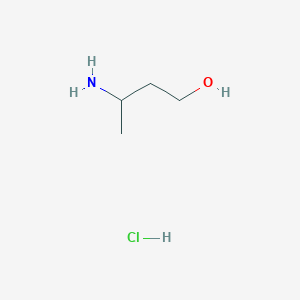
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)

